5-Bromo-3-methyl-3,4-dihydroquinazolin-2(1H)-one is a heterocyclic organic compound classified under the quinazolinone family. Quinazolinones are notable for their diverse biological activities, making them significant in medicinal chemistry and drug development. This compound, with the chemical formula C_9H_9BrN_2O, features a bromine atom and a methyl group at specific positions on the quinazolinone ring, influencing its chemical behavior and biological properties .
The compound is cataloged with the CAS number 861106-66-3 and is recognized for its potential applications in various scientific fields, including chemistry, biology, and medicine. It serves as a building block for synthesizing more complex molecules and is investigated for its antimicrobial and anticancer properties .
The synthesis of 5-Bromo-3-methyl-3,4-dihydroquinazolin-2(1H)-one typically involves cyclization reactions starting from appropriate precursors. A common synthetic route includes:
In industrial settings, optimizing these synthetic routes can enhance yield and purity while reducing costs. Techniques such as continuous flow reactors may be employed alongside green chemistry principles to minimize environmental impact during production.
The molecular structure of 5-Bromo-3-methyl-3,4-dihydroquinazolin-2(1H)-one features a fused bicyclic ring system characteristic of quinazolinones. The presence of the bromine atom at position 5 and a methyl group at position 3 contributes to its unique reactivity profile.
5-Bromo-3-methyl-3,4-dihydroquinazolin-2(1H)-one can participate in various chemical reactions:
The mechanism of action for 5-Bromo-3-methyl-3,4-dihydroquinazolin-2(1H)-one varies depending on its biological target. Generally, quinazolinone derivatives can interact with enzymes or receptors, modulating their activity through binding to active sites or acting as agonists or antagonists . This interaction is critical for its potential therapeutic effects.
5-Bromo-3-methyl-3,4-dihydroquinazolin-2(1H)-one typically appears as a crystalline solid with specific melting points that vary based on purity and synthesis method.
The compound exhibits stability under standard laboratory conditions but may undergo transformations under extreme conditions (e.g., high temperatures or strong oxidizing environments). Its solubility in organic solvents makes it suitable for various chemical applications .
5-Bromo-3-methyl-3,4-dihydroquinazolin-2(1H)-one has several scientific applications:
Solid-phase synthesis (SPS) enables efficient parallel synthesis and purification of brominated dihydroquinazolinones. A validated protocol immobilizes 3-amino-3-(2-fluoro-5-nitrophenyl)propionic acid onto Wang resin through an ester linkage [1]. Sequential nucleophilic aromatic substitution (SNAr) with primary amines introduces R² diversity at the N1-position, while the nitro group facilitates reduction to aniline (Fe/HCl) and subsequent cyclization to form the dihydroquinazolinone core. Bromination at the 5-position is achieved using N-bromosuccinimide (NBS) prior to resin cleavage. This method yields 5-bromo-3-methyl derivatives with >85% purity after trifluoroacetic acid (TFA)-mediated resin cleavage and HPLC purification. Key advantages include:
Table 1: Solid-Phase Synthesis of Representative Brominated Dihydroquinazolinones
Compound | R² Group | Bromination Position | Purity (%) | Overall Yield (%) |
---|---|---|---|---|
CA1-e | 4-CF₃C₆H₄ | 5 | 87 | 84 |
CA1-g | 3-ClC₆H₄ | 5 | 92 | 85 |
CA1-b | PhCH₂CH₂ | 5 | 73 | 79 |
Fragment-based drug design capitalizes on the 5-bromo-3-methyl-3,4-dihydroquinazolin-2(1H)-one core as a privileged scaffold for targeting cancer-related enzymes. Systematic deconstruction of known inhibitors identifies two critical pharmacophores:
Fragment hybridization merges the 5-bromo-3-methylquinazolinone core (MW = 241.08 g/mol, cLogP = 2.1) with PARP1 inhibitor fragments (e.g., benzamide pharmacophore) through flexible alkyl spacers. Structural optimization involves:
Table 2: Fragment Properties in Hybrid Inhibitor Design
Fragment | MW Range (Da) | cLogP | Hydrogen Bond Acceptors | Protein Targets |
---|---|---|---|---|
5-Bromo-3-methylquinazolinone | 240–245 | 1.8–2.3 | 3 | BRD4, PARP1 |
Benzamide derivatives | 120–150 | 1.2–1.8 | 2 | PARP1 |
Piperazine fragments | 80–100 | 0.5–1.2 | 2 | Kinases |
Achieving C6-selective functionalization in 5-bromo-3-methyl-3,4-dihydroquinazolin-2(1H)-one requires strategic manipulation of electronic and steric factors:
Electronic Directing Strategies:
Steric Control Methods:
Table 3: Regioselective C6 Functionalization Approaches
Method | Directing Group | Reaction Type | Yield Range (%) | Regioselectivity |
---|---|---|---|---|
Palladium catalysis | None | Suzuki coupling | 82–89 | >20:1 (C6 vs C7) |
SEM protection | -CH₂CH₂SiMe₃ | Formylation | 70–75 | >15:1 |
Steric blocking | 2,6-(iPr)₂C₆H₃ | Chlorination | 65–68 | >30:1 |
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 20268-71-7
CAS No.: 20698-30-0
CAS No.: 2819-08-1
CAS No.: 70110-50-8